4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine is a synthetic organic compound that features a boronate ester group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group can be introduced via a reaction between a suitable boronic acid or boronic ester precursor and the benzene ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions can be used to modify the boronate ester group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In catalysis, it may act as a ligand to stabilize transition states. In biological systems, it could interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine: Lacks the trifluoromethoxy group.
5-(Trifluoromethoxy)benzene-1,2-diamine: Lacks the boronate ester group.
Uniqueness
The presence of both the boronate ester and trifluoromethoxy groups in 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine makes it unique and potentially more versatile in various applications compared to similar compounds.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BF3N2O3/c1-11(2)12(3,4)22-14(21-11)7-5-8(18)9(19)6-10(7)20-13(15,16)17/h5-6H,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWPNPLPMYDLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(F)(F)F)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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